![molecular formula C18H22N2O3S2 B5001021 N-[4-({2-[(3-methylbenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B5001021.png)
N-[4-({2-[(3-methylbenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-({2-[(3-methylbenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide is an organic compound with a complex structure that includes a sulfamoyl group, a phenyl ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[(3-methylbenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzyl chloride with sodium sulfide to form 3-methylbenzyl sulfide. This intermediate is then reacted with 2-bromoethylamine to produce 2-[(3-methylbenzyl)sulfanyl]ethylamine. Finally, this amine is reacted with 4-acetamidobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[(3-methylbenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-[4-({2-[(3-methylbenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study sulfamoyl group interactions in biological systems.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-({2-[(3-methylbenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}acetamide: Similar structure but with a benzyl group instead of a 3-methylbenzyl group.
N-(4-((PYRIDIN-2-YLMETHYL)-SULFAMOYL)-PHENYL)-ACETAMIDE: Contains a pyridinylmethyl group instead of a 3-methylbenzyl group.
N-(5-(4-Chloro-3-(N-(2-hydroxyethyl)sulfamoyl)phenyl)-4-methylthiazol-2-yl)acetamide: Contains a thiazolyl group and a chloro substituent.
Uniqueness
N-[4-({2-[(3-methylbenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-[(3-methylphenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-14-4-3-5-16(12-14)13-24-11-10-19-25(22,23)18-8-6-17(7-9-18)20-15(2)21/h3-9,12,19H,10-11,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVWVUSFUCIUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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